molecular formula C16H17ClFNO B1385408 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline CAS No. 1040685-36-6

3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline

Cat. No.: B1385408
CAS No.: 1040685-36-6
M. Wt: 293.76 g/mol
InChI Key: AGNQTXHRTHCCAN-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline is a chemical compound with the molecular formula C16H17ClFNO and a molecular weight of 293.76 g/mol. This compound is characterized by the presence of a chloro group, a fluoro group, and an ethylphenoxyethyl group attached to an aniline core. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-ethylphenol and ethylene oxide to form 2-(4-ethylphenoxy)ethanol.

  • Nucleophilic Substitution: The 2-(4-ethylphenoxy)ethanol undergoes nucleophilic substitution with 3-chloro-4-fluoroaniline to form the target compound.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: Substitution reactions can occur at the chloro and fluoro positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Substituted derivatives at the chloro and fluoro positions.

Scientific Research Applications

3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 3-Chloro-N-(2-ethylphenyl)-4-methoxybenzamide: This compound has a similar chloro group but differs in the presence of a methoxy group instead of the fluoro group.

  • 3-Chloro-N-(2-ethylphenoxy)aniline: This compound has a similar ethylphenoxy group but lacks the fluoro group.

The uniqueness of this compound lies in its combination of chloro, fluoro, and ethylphenoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO/c1-2-12-3-6-14(7-4-12)20-10-9-19-13-5-8-16(18)15(17)11-13/h3-8,11,19H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNQTXHRTHCCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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